N-[(2E)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[4-(4-CHLOROPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is a complex organic compound that features a thiazole ring, a morpholine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine and chlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(4-CHLOROPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-CHLOROPHENYL)-3-(2-METHOXYETHYL)-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
- N-(4-(4-BROMOPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClN3OS |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H22ClN3OS/c22-18-8-6-17(7-9-18)20-16-27-21(23-19-4-2-1-3-5-19)25(20)11-10-24-12-14-26-15-13-24/h1-9,16H,10-15H2 |
InChI Key |
HICGCQSFWBWWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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